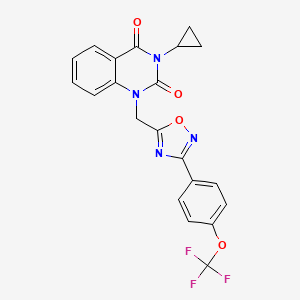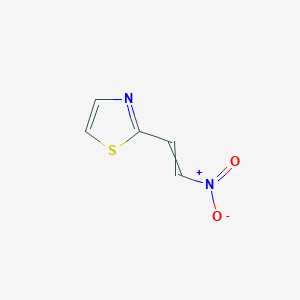![molecular formula C23H15FN4S B14109890 (2E)-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl][2-(3-fluorophenyl)hydrazinylidene]ethanenitrile](/img/structure/B14109890.png)
(2E)-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl][2-(3-fluorophenyl)hydrazinylidene]ethanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-{[1,1’-biphenyl]-4-yl}-N-(3-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a biphenyl group, a fluorophenyl group, and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-{[1,1’-biphenyl]-4-yl}-N-(3-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps, including the formation of the biphenyl and thiazole rings, followed by the introduction of the fluorophenyl group and the cyanide moiety. Common synthetic methods include:
Formation of Biphenyl Group: The biphenyl group can be synthesized using reactions such as the Wurtz-Fittig reaction, Ullmann coupling, or Suzuki-Miyaura coupling.
Formation of Thiazole Ring: The thiazole ring can be synthesized through cyclization reactions involving thioamides and α-haloketones.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods would also need to address safety concerns related to the handling of cyanide reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols.
Substitution: The biphenyl and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) in polar solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated biphenyls, substituted thiazoles.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4-{[1,1’-biphenyl]-4-yl}-N-(3-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with various biomolecules .
Medicine
Industry
Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or fluorescent dyes .
Mécanisme D'action
The mechanism of action of (Z)-4-{[1,1’-biphenyl]-4-yl}-N-(3-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and thiazole rings provide a rigid framework that can fit into the active sites of enzymes, while the fluorophenyl group enhances binding affinity through hydrophobic interactions . The cyanide group can act as a nucleophile, participating in covalent modifications of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl Derivatives: Compounds like 4-biphenylcarboxylic acid and 4-biphenylamine share the biphenyl core but differ in functional groups.
Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole have similar thiazole rings but different substituents.
Fluorophenyl Derivatives: Compounds like 3-fluorobenzyl cyanide and 3-fluorophenylacetic acid share the fluorophenyl group but differ in other functional groups.
Uniqueness
The uniqueness of (Z)-4-{[1,1’-biphenyl]-4-yl}-N-(3-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide lies in its combination of three distinct functional groups, which confer a unique set of chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C23H15FN4S |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
(2E)-N-(3-fluoroanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C23H15FN4S/c24-19-7-4-8-20(13-19)27-28-21(14-25)23-26-22(15-29-23)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-13,15,27H/b28-21+ |
Clé InChI |
VMKXDZBCNPCELI-SGWCAAJKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=N/NC4=CC(=CC=C4)F)/C#N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=NNC4=CC(=CC=C4)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109809.png)

![8-(4-Ethylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14109817.png)
![N-benzyl-N-ethyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14109822.png)
![4-{(1Z)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B14109831.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carbohydrazide](/img/structure/B14109832.png)
![N-(2-chloro-4-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14109835.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14109861.png)
![2-[1-[[1-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetonitrile](/img/structure/B14109862.png)
![2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-1H-purin-6-one](/img/structure/B14109864.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide](/img/structure/B14109866.png)
![N-(4-acetylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14109882.png)
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B14109883.png)
